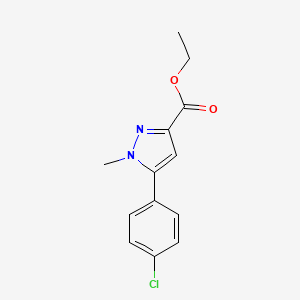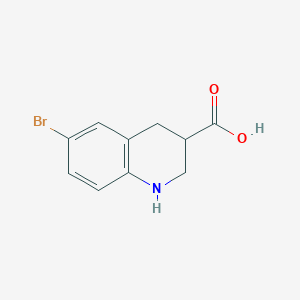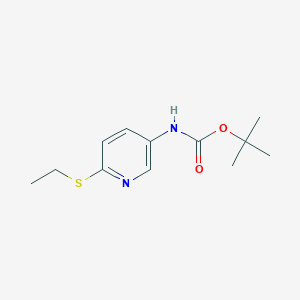
tert-Butyl-(6-(Ethylthio)pyridin-3-yl)carbamat
Übersicht
Beschreibung
Tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate is a compound of interest in various fields of chemical research due to its unique structural features and reactivity. This compound comprises a pyridine ring substituted with an ethylthio group and a carbamate moiety with a tert-butyl protecting group.
Wissenschaftliche Forschungsanwendungen
This compound finds application in various domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : In the study of enzyme-catalyzed reactions and as a probe to understand the functioning of biological systems.
Medicine: : Potential use in the development of drugs, particularly those targeting specific pathways in cancer and infectious diseases.
Industry: : Utilized in the formulation of agrochemicals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate typically involves the reaction of 6-(ethylthio)pyridin-3-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods: : Industrially, this compound can be produced in larger quantities using continuous flow reactors, which allow for better control over reaction parameters and increased safety due to the use of smaller volumes of hazardous reagents at any given time.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: : Tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: : The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The compound may be reduced at the pyridine ring or the carbamate group using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The ethylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alkoxides.
Major Products Formed from These Reactions
Oxidation forms sulfoxides or sulfones.
Reduction may yield the corresponding alcohols or amines.
Substitution results in derivatives where the ethylthio group is replaced by other functional groups.
Wirkmechanismus
The Mechanism by which the Compound Exerts its Effects: : The biological activity of tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate is largely dependent on its ability to interact with specific molecular targets. The pyridine ring can engage in pi-stacking interactions, while the carbamate group can form hydrogen bonds.
Molecular Targets and Pathways Involved
Enzymes: : It can act as an inhibitor or activator of enzymes by binding to their active sites.
Signaling Pathways: : Modulation of signaling pathways involved in cell growth and differentiation.
Similar Compounds and Their Uniqueness
tert-Butyl (6-methylpyridin-3-yl)carbamate: : Similar structure but lacks the ethylthio group.
tert-Butyl (6-(methylthio)pyridin-3-yl)carbamate: : Similar but with a methylthio group instead of ethylthio.
tert-Butyl (6-(phenylthio)pyridin-3-yl)carbamate: : Features a phenylthio group, adding bulk and altering electronic properties.
This uniqueness stems from the ethylthio substituent, which imparts different electronic and steric characteristics, thus affecting the compound’s reactivity and biological interactions in distinct ways compared to its analogues.
Hope this deep dive into tert-Butyl (6-(ethylthio)pyridin-3-yl)carbamate has fed your curiosity for the day! What more should we tackle?
Eigenschaften
IUPAC Name |
tert-butyl N-(6-ethylsulfanylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-5-17-10-7-6-9(8-13-10)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCWZNFVBQDHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


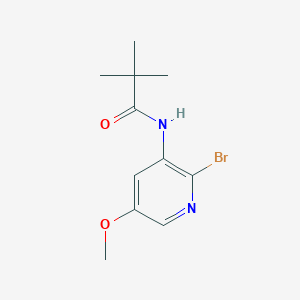
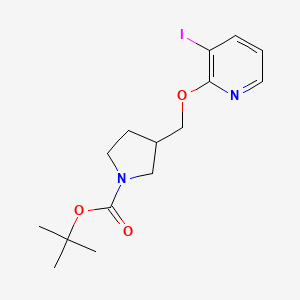
![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
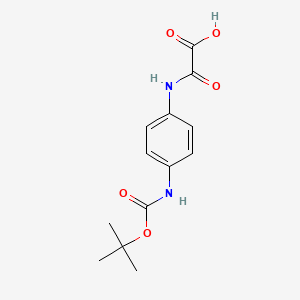
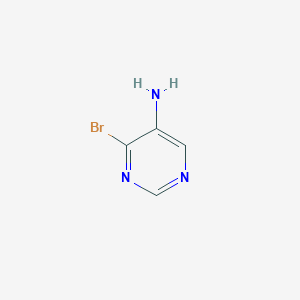
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)
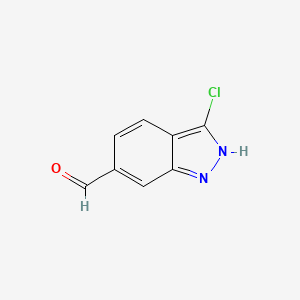
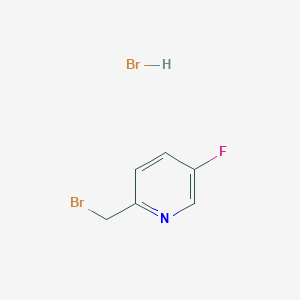
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
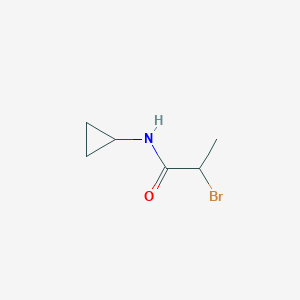
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
